molecular formula C8H7BrN2 B12096460 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12096460
M. Wt: 211.06 g/mol
InChI Key: YYGNJLZVGSXADT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 1-methyl-1H-pyrrolo[3,2-c]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds as follows:

1-methyl-1H-pyrrolo[3,2-c]pyridine+NBSThis compound\text{1-methyl-1H-pyrrolo[3,2-c]pyridine} + \text{NBS} \rightarrow \text{this compound} 1-methyl-1H-pyrrolo[3,2-c]pyridine+NBS→this compound

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

Comparison with Similar Compounds

  • 4-Bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
  • 1-Methyl-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine

Comparison: 4-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

4-bromo-1-methylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3

InChI Key

YYGNJLZVGSXADT-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2Br

Origin of Product

United States

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